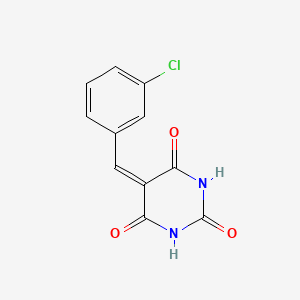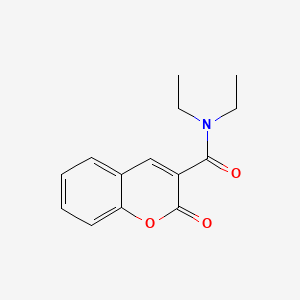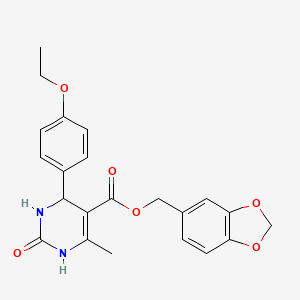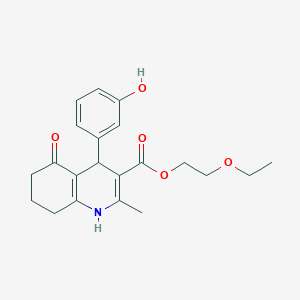
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide involves the inhibition of specific enzymes and receptors that play a crucial role in various biological processes. This inhibition leads to the disruption of the cellular signaling pathways, ultimately resulting in the desired physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide depend on the specific biological process being targeted. Some of the reported effects include the inhibition of cancer cell growth, modulation of neurotransmitter release, and modulation of ion channel activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is its high potency and selectivity towards specific biological targets. This makes it an ideal compound for studying the underlying mechanisms of various biological processes. However, its high potency can also make it challenging to study the compound's effects on non-targeted biological processes, leading to potential limitations in experimental design.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide. Some of the potential areas of research include the development of novel drug candidates based on the compound's structure, the investigation of its effects on specific biological processes, and the exploration of its potential applications in various fields, including drug discovery and neuroscience.
Conclusion:
In conclusion, 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is a chemical compound that has significant potential in various fields of scientific research. Its high potency and selectivity towards specific biological targets make it an ideal compound for studying the underlying mechanisms of various biological processes. Further research in this area can lead to the development of novel drug candidates and the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis method of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the prominent research areas include cancer research, neuroscience, and drug discovery.
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-17-9-12-5-3-2-4-11(12)8-16(17)20-18(22)14-7-6-13(21(23)24)10-15(14)19/h6-10H,2-5H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPISNKHVVKNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)



![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)


![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)